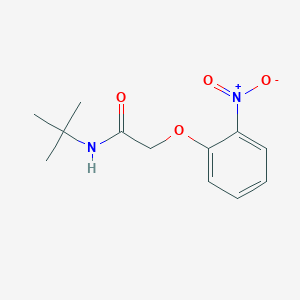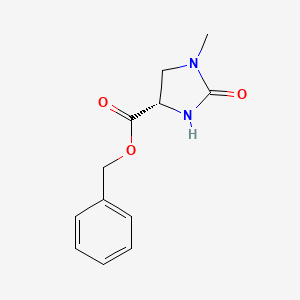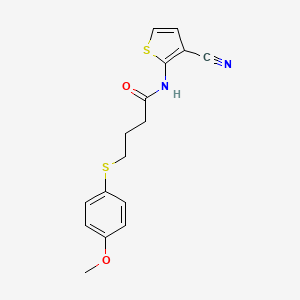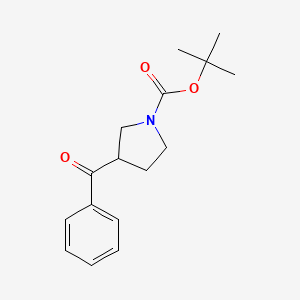
N-(tert-butyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Acetylation
N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(tert-butyl)-2-(2-nitrophenoxy)acetamide, serves as an intermediate for antimalarial drugs' natural synthesis. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase as a catalyst, emphasizes the compound's role in facilitating selective reactions, essential for producing pharmacologically active compounds. Vinyl acetate emerged as the optimal acyl donor, highlighting a method for irreversible and kinetically controlled synthesis, which might extend to derivatives like this compound for various applications (Magadum & Yadav, 2018).
Photoreactivity and Drug Stability
The study of flutamide's photoreactions in different solvents, including a compound structurally similar to this compound, demonstrates the impact of solvent environment on drug stability and degradation pathways. This research could inform the development of more stable pharmaceutical formulations and the understanding of drug behavior under exposure to light, relevant for this compound-related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Atmospheric Chemistry and Environmental Impact
Research on the atmospheric degradation of tert-butylamine provides insights into the environmental behavior of volatile organic compounds, including those related to this compound. The identification of reaction products and mechanisms contributes to our understanding of atmospheric pollution and could be relevant for assessing the environmental impact of similar compounds (Tan et al., 2018).
Anticancer and Pharmacological Potential
The synthesis and evaluation of novel acetamide derivatives, including structures resembling this compound, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities underscore the compound's relevance in medicinal chemistry. These findings suggest avenues for developing new therapeutic agents based on modifications of the acetamide scaffold (Rani, Pal, Hegde, & Hashim, 2016).
Binding and Sensing Applications
Studies on p-tert-butylthiacalix[4]arenes functionalized with N-(4’-nitrophenyl)acetamide groups explore the compound's utility in forming complexes with anionic guests. This research highlights potential applications in selective sensing and binding, which could extend to this compound derivatives for developing new sensors or separation materials (Vavilova & Stoikov, 2017).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIZNZIRISTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)





![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)

![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)
